molecular formula C38H55NO3PPdS- B12055705 cataCXium Pd G4

cataCXium Pd G4

Cat. No.: B12055705
M. Wt: 743.3 g/mol
InChI Key: YLPUCCPXYUWXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

cataCXium Pd G4 is primarily used as a catalyst in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, phenylboronic acid, and bases like Na2CO3 and K3PO4. The reactions are typically carried out in solvents such as dioxane and THF at temperatures ranging from 80°C to 110°C .

Major Products

The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

The mechanism of action for cataCXium Pd G4 involves the activation of aryl halides and their subsequent coupling with nucleophiles. The palladium center in the compound facilitates the oxidative addition of the aryl halide, followed by transmetalation and reductive elimination steps to form the desired product .

Properties

Molecular Formula

C38H55NO3PPdS-

Molecular Weight

743.3 g/mol

IUPAC Name

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C24H39P.C13H12N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h17-22H,2-16H2,1H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

YLPUCCPXYUWXMK-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.